

# Chemical and physical properties of Carmichaenine E

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: B1496005

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## In-Depth Technical Guide to Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Carmichaenine E** is a C19-diterpenoid alkaloid naturally occurring in plants of the *Aconitum* genus, particularly *Aconitum carmichaelii*. As a member of the aconitine-type alkaloids, it possesses a complex molecular structure that has been elucidated through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Carmichaenine E**, detailed experimental protocols for its isolation, and a summary of its spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

### Chemical and Physical Properties

**Carmichaenine E** is classified as a C19-diterpenoid alkaloid, distinguishing it from steroids and other classes of natural products. Its core structure is based on the aconitane skeleton. While experimentally determined physical properties are not widely published, predicted values provide initial guidance for its handling and characterization.

Table 1: Physicochemical Properties of **Carmichaenine E**

Property	Value	Source
Molecular Formula	C <sub>31</sub> H <sub>43</sub> NO <sub>8</sub>	ChemBK
Molar Mass	557.68 g/mol	ChemBK
Appearance	Powder	ChemBK
Predicted Density	1.35 ± 0.1 g/cm <sup>3</sup>	ChemBK
Predicted Boiling Point	679.9 ± 55.0 °C	ChemBK
Predicted pKa	12.62 ± 0.70	ChemBK
Storage Condition	2-8°C	ChemBK

## Spectroscopic Data for Structural Elucidation

The structure of **Carmichaenine E** and related diterpenoid alkaloids is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are crucial for determining the carbon skeleton and the stereochemistry of **Carmichaenine E**. While a complete, published, and assigned NMR dataset for **Carmichaenine E** is not readily available in the searched literature, the general approach for diterpenoid alkaloids involves the analysis of chemical shifts and coupling constants.

Table 2: General <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for Key Functional Groups in Diterpenoid Alkaloids

Functional Group	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Alkyl C-H	0.8 - 2.5	10 - 50
C-H adjacent to Oxygen (e.g., -OCH <sub>3</sub> , -OH)	3.0 - 4.5	50 - 80
C-H adjacent to Nitrogen	2.5 - 4.0	40 - 60
Aromatic C-H (if present in a substituent)	7.0 - 8.5	125 - 170
Carbonyl Carbon (e.g., ester)	-	165 - 180

Note: These are general ranges and the exact chemical shifts for **Carmichaenine E** will be specific to its unique structure.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Carmichaenine E**, aiding in the confirmation of its elemental composition and structural features. The molecular ion peak [M]<sup>+</sup> would be expected at an m/z corresponding to its molecular weight (557.68). Characteristic fragmentation patterns for aconitine-type alkaloids often involve the loss of substituent groups such as methoxy, acetyl, or benzoyl moieties.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 3: Expected Infrared Absorption Bands for **Carmichaenine E**

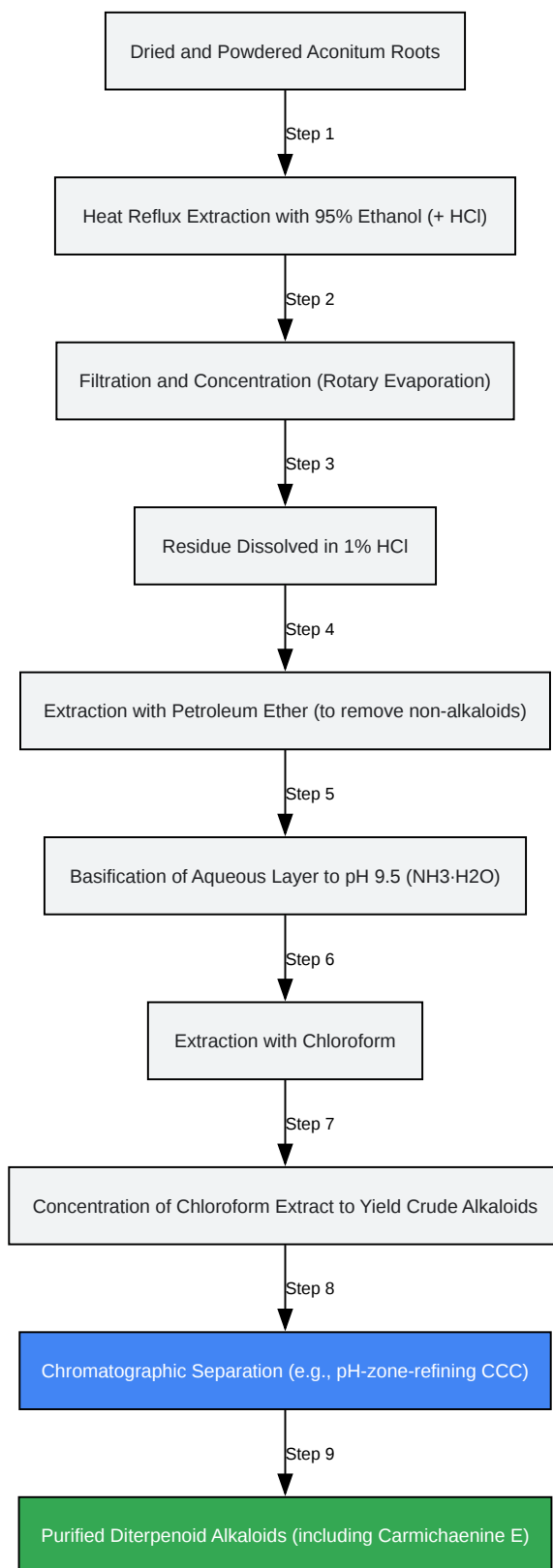
Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohols)	3500-3200	Strong, Broad
C-H Stretch (Alkanes)	3000-2850	Strong
C=O Stretch (Ester)	1750-1730	Strong
C-O Stretch (Alcohols, Ethers, Esters)	1300-1000	Strong
N-H Bend (if secondary amine)	1640-1550	Medium
C-N Stretch	1250-1000	Medium-Strong

## Experimental Protocols

### Isolation of Diterpenoid Alkaloids from Aconitum Species

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids, including compounds like **Carmichaenine E**, from the roots of Aconitum plants. This protocol is based on common acid-base extraction and chromatographic techniques.[\[1\]](#)

#### Workflow for Diterpenoid Alkaloid Isolation





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## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical and physical properties of Carmichaenine E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496005#chemical-and-physical-properties-of-carmichaenine-e]

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